
Application Notes and Protocols for Z-VDVAD-
AFC in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-VDVAD-AFC

Cat. No.: B1516873 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the use

of the fluorogenic substrate Z-VDVAD-AFC to measure caspase-2 activity in cell lysates. This

guide is intended for researchers in apoptosis, cancer biology, and neurodegenerative

diseases, as well as professionals in drug development screening for compounds that

modulate caspase-2 activity.

Introduction
Caspase-2, an initiator caspase, plays a crucial role in cellular processes including apoptosis,

tumor suppression, and cell cycle regulation.[1][2] Its activation is a key event in response to

various cellular stresses, such as DNA damage.[3][4] The Z-VDVAD-AFC substrate is a

sensitive and specific tool for measuring the enzymatic activity of caspase-2. The substrate

consists of the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is preferentially

recognized and cleaved by caspase-2.[5] This peptide is conjugated to 7-amino-4-

trifluoromethylcoumarin (AFC). Upon cleavage by active caspase-2, free AFC is released,

which emits a strong fluorescent signal, allowing for the quantitative measurement of caspase-

2 activity.[6]
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The Z-VDVAD-AFC assay is based on the enzymatic cleavage of the substrate by active

caspase-2 in a cell lysate. The inactive substrate, Z-VDVAD-AFC, is non-fluorescent. When

active caspase-2 cleaves the peptide bond after the aspartate residue, the AFC fluorophore is

liberated. The free AFC fluoresces brightly upon excitation at approximately 400 nm, with an

emission maximum at around 505 nm.[6][7] The rate of AFC release is directly proportional to

the caspase-2 activity in the sample.

Data Presentation
The following tables summarize typical quantitative data and recommended concentration

ranges for the Z-VDVAD-AFC assay.

Table 1: Recommended Reagent Concentrations and Instrument Settings

Parameter Recommended Value

Z-VDVAD-AFC Substrate Concentration 50 µM

Cell Lysate Protein Concentration 50 - 200 µg per assay

Excitation Wavelength 400 nm

Emission Wavelength 505 nm

Incubation Temperature 37°C

Incubation Time 1 - 2 hours

Table 2: Example of Caspase-2 Activity in Different Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1516873?utm_src=pdf-body
https://www.benchchem.com/product/b1516873?utm_src=pdf-body
https://content.abcam.com/content/dam/abcam/product/documents/39/ab39794/Caspase-2-Assay-protocol-book-v4a-ab39794%20(website).pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_9668.pdf
https://www.benchchem.com/product/b1516873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Apoptosis Inducer
Fold Increase in
Caspase-2 Activity

Reference

SK-BR-3 (Breast

Cancer)

Taxanes (100 nM,

48h)
~15-fold [8]

MCF-7 (Breast

Cancer)

Taxanes (300 nM,

60h)
~11-fold [8]

Melanoma Cell Lines

(IFN-sensitive)
Interferon-beta Significant increase [1]

Jurkat (T-lymphocyte)
Cytolethal Distending

Toxin (100 ng/ml, 16h)
Significant increase [9]

HeLa (Cervical

Cancer)
Cisplatin Significant increase [10][11]

Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from both adherent and suspension cells.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Cell Lysis Buffer (see recipe below)

Microcentrifuge

Pipettes and pipette tips

Cell Lysis Buffer Recipe:

50 mM HEPES, pH 7.4

100 mM NaCl
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0.1% CHAPS

1 mM EDTA

10% Glycerol

5 mM Dithiothreitol (DTT) - Add fresh before use

Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)

Procedure for Adherent Cells:

Wash cells once with ice-cold PBS.

Carefully remove all PBS.

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 100 µl for a 60 mm

dish).

Incubate on ice for 10-15 minutes.

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Avoid disturbing the

pellet.

Determine the protein concentration of the lysate using a standard protein assay method

(e.g., BCA assay).

The lysate can be used immediately or stored at -80°C for future use.

Procedure for Suspension Cells:

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS.
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Centrifuge again and discard the supernatant.

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µl

for 1-5 x 10^6 cells).[6]

Incubate on ice for 10 minutes.

Centrifuge at 10,000 x g for 5 minutes at 4°C.[6]

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.

Determine the protein concentration of the lysate.

The lysate can be used immediately or stored at -80°C.

Caspase-2 Fluorometric Assay Protocol
This protocol outlines the steps for measuring caspase-2 activity in cell lysates using Z-
VDVAD-AFC.

Materials:

Cell lysates (prepared as described above)

2X Reaction Buffer (see recipe below)

Z-VDVAD-AFC substrate (1 mM stock in DMSO)

96-well black, flat-bottom microplate

Fluorometric microplate reader

2X Reaction Buffer Recipe:

100 mM HEPES, pH 7.4

200 mM NaCl

0.2% CHAPS
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2 mM EDTA

20% Glycerol

10 mM DTT - Add fresh before use

Assay Procedure:

Thaw all reagents on ice.

Prepare the 2X Reaction Buffer with fresh DTT.

In a 96-well plate, add 50 µl of 2X Reaction Buffer to each well.

Add 50-200 µg of cell lysate to each well and adjust the final volume to 95 µl with Cell Lysis

Buffer.

Controls:

Negative Control: A well containing lysate from untreated cells.

Blank: A well containing all reaction components except the cell lysate (use Cell Lysis

Buffer instead).

Inhibitor Control (optional): Pre-incubate a sample of apoptotic cell lysate with a caspase-2

inhibitor (e.g., Z-VDVAD-FMK) for 30 minutes at 37°C before adding the substrate.[12]

Add 5 µl of 1 mM Z-VDVAD-AFC substrate to each well to a final concentration of 50 µM.[6]

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm

and an emission wavelength of 505 nm.[6]

Data Analysis
Fold-Increase in Caspase-2 Activity: The most common method for expressing results is the

fold-increase in caspase activity in apoptotic samples compared to non-apoptotic controls.
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Fold Increase = (Fluorescence of apoptotic sample - Fluorescence of blank) / (Fluorescence of

non-apoptotic control - Fluorescence of blank)

Quantitative Analysis using an AFC Standard Curve: For a more quantitative measure of

caspase activity, a standard curve can be generated using free AFC.

Prepare a series of dilutions of free AFC in 1X Reaction Buffer.

Measure the fluorescence of the standards in the same plate as the samples.

Plot the fluorescence values against the known AFC concentrations to generate a standard

curve.

Use the standard curve to determine the concentration of AFC released in your samples.

Caspase-2 activity can then be expressed as pmol of AFC released per minute per mg of

protein.[12]

Mandatory Visualizations
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Caption: Caspase-2 activation pathway via the PIDDosome complex in response to DNA

damage.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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